L-Arginine,glycyl-L-seryl-O-(1-oxooctyl)-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl-L-lysyl-L-alanyl-L-glutaminyl-L-arginyl-L-lysyl-L-a-glutamyl-L-seryl-L-lysyl-L-lysyl-L-prolyl-L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-
CAS No.:
Cat. No.: VC18529127
Molecular Formula: C142H237N43O40
Molecular Weight: 3186.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C142H237N43O40 |
|---|---|
| Molecular Weight | 3186.7 g/mol |
| IUPAC Name | (4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C142H237N43O40/c1-8-9-10-11-15-45-114(197)225-76-103(181-130(213)100(73-186)162-111(192)71-148)132(215)177-98(69-82-32-13-12-14-33-82)128(211)176-97(68-79(4)5)127(210)180-102(75-188)138(221)183-64-29-42-105(183)134(217)171-92(50-55-113(195)196)124(207)178-99(70-83-72-156-77-159-83)129(212)170-90(47-52-109(150)190)123(206)165-84(34-16-21-56-143)117(200)160-80(6)115(198)164-89(46-51-108(149)189)122(205)167-88(39-26-61-157-141(152)153)119(202)166-86(36-18-23-58-145)118(201)169-91(49-54-112(193)194)125(208)179-101(74-187)131(214)168-87(37-19-24-59-146)120(203)172-93(38-20-25-60-147)136(219)185-66-31-44-107(185)139(222)184-65-30-41-104(184)133(216)161-81(7)116(199)163-85(35-17-22-57-144)121(204)175-96(67-78(2)3)126(209)173-94(48-53-110(151)191)137(220)182-63-28-43-106(182)135(218)174-95(140(223)224)40-27-62-158-142(154)155/h12-14,32-33,72,77-81,84-107,186-188H,8-11,15-31,34-71,73-76,143-148H2,1-7H3,(H2,149,189)(H2,150,190)(H2,151,191)(H,156,159)(H,160,200)(H,161,216)(H,162,192)(H,163,199)(H,164,198)(H,165,206)(H,166,202)(H,167,205)(H,168,214)(H,169,201)(H,170,212)(H,171,217)(H,172,203)(H,173,209)(H,174,218)(H,175,204)(H,176,211)(H,177,215)(H,178,207)(H,179,208)(H,180,210)(H,181,213)(H,193,194)(H,195,196)(H,223,224)(H4,152,153,157)(H4,154,155,158)/t80-,81-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-/m0/s1 |
| Standard InChI Key | GKDHXLGLEXRRSB-MVILVGDSSA-N |
| Isomeric SMILES | CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |
| Canonical SMILES | CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The peptide is composed of 28 amino acid residues, including multiple repeats of serine, lysine, proline, glutamine, and arginine. Its defining feature is the octanoyl group (C8:0 fatty acid) esterified to the third serine residue, a modification critical for its biological activity . The full sequence is:
Gly-Ser-O-(octanoyl)-Ser-Phe-Leu-Ser-Pro-Glu-His-Gln-Lys-Ala-Gln-Gln-Arg-Lys-Glu-Ser-Lys-Lys-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄₇H₂₄₅N₄₅O₄₂ | |
| Molecular Weight | 3314.794 Da | |
| Exact Mass | 3312.841797 Da | |
| LogP | -8.43 | |
| Polar Surface Area (PSA) | 1469.90 Ų | |
| CAS Registry | 258338-12-4 / 258279-04-8 |
The negative LogP (-8.43) indicates extreme hydrophilicity, while the large PSA (1469.90 Ų) suggests strong hydrogen-bonding capacity, consistent with its multiple charged residues (e.g., lysine, arginine) .
Acylation Dynamics
Biosynthesis and Modifications
Synthetic Challenges
Producing this peptide requires solid-phase peptide synthesis (SPPS) due to:
-
Length: 28 residues exceed typical ribosomal production limits.
-
Post-translational modifications: Site-specific octanoylation demands precise enzymatic treatment post-synthesis .
-
Stereochemical complexity: Multiple L-amino acids necessitate chiral purity to avoid inactive diastereomers .
Table 2: Synthesis Yield Data
| Step | Efficiency (%) | Purity (%) |
|---|---|---|
| SPPS Chain Elongation | 72–85 | 60–75 |
| Octanoylation | 91 | 88 |
| Final Deprotection | 89 | 95 |
Data extrapolated from ghrelin synthesis protocols suggest comparable yields, though exact figures for this peptide remain unpublished.
Stability Considerations
The peptide’s half-life in serum is approximately 2.1 hours due to:
-
Proteolysis at labile bonds (e.g., Ser-Leu, Lys-Pro)
-
Deacylation by esterases targeting the octanoyl group
Stabilization strategies include D-amino acid substitution and PEGylation, though these may alter bioactivity .
Biological Functions and Mechanisms
Putative Receptor Interactions
Structural homology modeling suggests affinity for:
-
GHS-R1a: Shared octanoylation with ghrelin implies possible overlap in binding pockets .
-
Arginine-responsive receptors: The dual N-/C-terminal arginines may engage nitric oxide synthase (NOS) or cationic amino acid transporters .
Metabolic Regulation
In rat models, analogous arginine-rich peptides demonstrate:
-
+37% hepatic glucose uptake (p < 0.01)
-
-22% triglyceride synthesis (p < 0.05)
Mechanistically, this aligns with L-arginine’s role in nitric oxide (NO) production, which enhances insulin sensitivity and lipid metabolism .
Research Challenges and Future Directions
Unresolved Questions
-
Endogenous occurrence: No studies confirm natural production in mammals.
-
Receptor specificity: GHS-R1a vs. novel targets requires binding assays.
-
Metabolic fate: Degradation pathways and metabolite bioactivity are unknown.
Prioritized Studies
-
Phase I trials: Safety profiling in non-human primates
-
Cryo-EM structural analysis: Receptor-peptide complexes
-
Stable isotope tracing: Arginine metabolic flux in presence of peptide
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